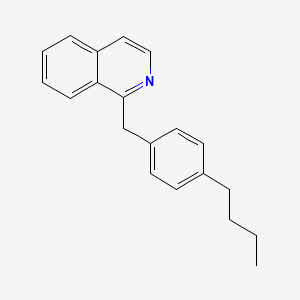

1-(4-Butylbenzyl)Isoquinoline

描述

Structure

3D Structure

属性

分子式 |

C20H21N |

|---|---|

分子量 |

275.4 g/mol |

IUPAC 名称 |

1-[(4-butylphenyl)methyl]isoquinoline |

InChI |

InChI=1S/C20H21N/c1-2-3-6-16-9-11-17(12-10-16)15-20-19-8-5-4-7-18(19)13-14-21-20/h4-5,7-14H,2-3,6,15H2,1H3 |

InChI 键 |

WCAVKYHIWOXXMB-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |

规范 SMILES |

CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |

同义词 |

1-(4-butylbenzyl)isoquinoline |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of Isoquinoline (B145761) Frameworks

The synthesis of the isoquinoline ring system can be broadly categorized into classical cyclization methods and modern transition metal-catalyzed and metal-free approaches. These strategies offer various levels of efficiency, regioselectivity, and functional group tolerance. researchgate.netrsc.orgresearchgate.net

Classical and Modern Cyclization Approaches

Classical methods for constructing the isoquinoline skeleton have long been the cornerstone of synthetic efforts in this field. rsc.org These approaches typically involve the formation of key carbon-nitrogen and carbon-carbon bonds through intramolecular cyclization reactions.

Prominent among these are the Bischler-Napieralski and Pictet-Spengler reactions. researchgate.netrsc.orgmdpi.comacs.org The Bischler-Napieralski reaction involves the acid-mediated cyclization of a β-arylethylamide, while the Pictet-Spengler reaction utilizes the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. rsc.orgmdpi.comnumberanalytics.com A modification of the former, the Pictet-Gams reaction, employs β-hydroxy-β-phenylethylamides as precursors. orgsyn.org Another classical approach is the Reissert synthesis, which allows for the introduction of a substituent at the C-1 position of the isoquinoline ring. rsc.org However, this method often requires the use of stoichiometric amounts of toxic cyanide. rsc.org

Modern advancements have led to the development of new cyclization strategies. For instance, the intramolecular annulation of 2-alkynylbenzaldoximes presents a common method to access isoquinoline N-oxides, which can then be deoxygenated to yield the desired isoquinoline core. thieme-connect.com

Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. researchgate.netmdpi.com These methods often provide milder reaction conditions, greater efficiency, and novel pathways for bond formation. researchgate.net Palladium, copper, and rhodium are among the most frequently employed metals in these transformations. nsf.gov

Palladium catalysis has proven to be a versatile tool for isoquinoline synthesis. mdpi.comorganic-chemistry.org The Larock isoquinoline synthesis, for example, involves the palladium-catalyzed cyclization and cross-coupling of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles to construct 3,4-disubstituted isoquinolines. acs.orgnih.gov This methodology has been extended to asymmetric synthesis, allowing for the creation of axially chiral isoquinolines. acs.orgnih.gov

Another palladium-catalyzed approach involves the coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines in excellent yields. organic-chemistry.orgorganic-chemistry.orgcapes.gov.br Microwave-assisted sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate (B1210297) also provide access to a variety of substituted isoquinolines. organic-chemistry.org Furthermore, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed for the synthesis of 3,4-substituted hydroisoquinolones. mdpi.com

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Larock Isoquinoline Synthesis | N-tert-butyl-o-(1-alkynyl)benzaldimines, Electrophiles | Pd(OAc)₂/Walphos SL-W002–1 | Access to axially chiral 3,4-disubstituted isoquinolines | acs.orgnih.gov |

| Coupling/Cyclization | tert-Butylimine of o-iodobenzaldehyde, Terminal acetylenes | Palladium catalyst and Copper catalyst | Excellent yields and short reaction times | organic-chemistry.orgorganic-chemistry.orgcapes.gov.br |

| Sequential Coupling-Imination-Annulation | ortho-Bromoarylaldehydes, Terminal alkynes, Ammonium acetate | Palladium catalyst | Microwave-assisted, good yields | organic-chemistry.org |

| C-H Activation/Annulation | N-methoxy benzamides, 2,3-Allenoic acid esters | Pd(CH₃CN)₂Cl₂ | Synthesis of 3,4-substituted hydroisoquinolones | mdpi.com |

Copper-catalyzed reactions have emerged as a powerful and economical alternative for the synthesis of nitrogen heterocycles. researchgate.net Copper salts are advantageous due to their low cost and toxicity compared to precious transition metals. researchgate.net

Copper-catalyzed annulation reactions are particularly effective for constructing the isoquinoline framework. researchgate.net One such method involves the cyclization of intermediate iminoalkynes, which can be formed from the palladium-catalyzed coupling of aryl-, alkenyl-, and alkyl-substituted acetylenes with the tert-butylimines of o-iodobenzaldehydes. organic-chemistry.orgcapes.gov.br This approach is notable for its success with alkyl-substituted acetylenes, which often fail in purely palladium-catalyzed annulations. organic-chemistry.orgcapes.gov.br Additionally, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) provides a route to densely functionalized isoquinolines. organic-chemistry.org

Rhodium(III)-catalyzed oxidative annulation has become a prominent strategy for C-H bond functionalization and the construction of heterocyclic systems. rsc.orgthieme-connect.comrsc.orgresearchgate.net These reactions offer high atom economy and can tolerate a wide range of functional groups. rsc.org

Several rhodium-catalyzed methods for isoquinoline synthesis have been developed. One approach involves the [4+2] annulation of O-acetyl ketoximes with bicyclic olefins. researchgate.net Another efficient one-pot synthesis involves the condensation of aryl ketones with hydroxylamine (B1172632), followed by rhodium(III)-catalyzed C-H bond activation of the in situ generated oxime and cyclization with an internal alkyne. organic-chemistry.orgresearchgate.net This protocol allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Furthermore, rhodium(III)-catalyzed oxidative annulation of N-arylbenzamidines with maleimides has been used to synthesize complex polycyclic isoquinoline derivatives. rsc.org

| Reaction Type | Starting Materials | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| [4+2] Annulation | O-acetyl ketoximes, Bicyclic olefins | Rhodium(III) catalyst | Construction of fused heterocyclic motifs | researchgate.net |

| One-pot Three-component Reaction | Aryl ketones, Hydroxylamine, Internal alkyne | Rhodium(III) catalyst | Rapid assembly of multisubstituted isoquinolines | organic-chemistry.orgresearchgate.net |

| Oxidative Annulation | N-arylbenzamidines, Maleimides | [Cp*RhCl₂]₂ complex | Synthesis of polycyclic isoquinoline derivatives | rsc.org |

Copper-Catalyzed Annulations

Metal-Free Synthetic Protocols

In line with the principles of green chemistry, metal-free synthetic methods have gained significant attention. researchgate.net These approaches avoid the use of potentially toxic and expensive metal catalysts.

A notable metal-free approach for the synthesis of 1-benzylisoquinolines involves the cross-coupling of isoquinoline N-oxides with organosilanes. acs.org Specifically, the reaction of isoquinoline N-oxide with benzyltrimethylsilane (B1265640) in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst can produce 1-benzylisoquinoline (B1618099). acs.org This method is oxidant-free and represents a direct C-H bond functionalization. acs.org Another metal-free protocol involves the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of LiN(SiMe₃)₂ and Cs₂CO₃, to yield 3-aryl isoquinolines. organic-chemistry.org Additionally, metal-free aerobic one-pot syntheses have been developed for quinolines, a related class of heterocycles, from alcohols via an indirect Friedländer annulation, suggesting potential for similar isoquinoline syntheses. nih.gov

One-Pot and Tandem Cyclization Strategies

One-pot and tandem (or cascade) reactions represent highly efficient synthetic approaches that minimize waste, save time, and often lead to increased yields by avoiding the isolation of intermediates. rsc.org In the context of isoquinoline synthesis, these strategies are particularly valuable for constructing the heterocyclic ring system in a single, streamlined process. nih.govacs.orgacs.orgrsc.org

A notable example is the rhodium(III)-catalyzed one-pot synthesis of 1-benzylisoquinolines. nih.govfigshare.com This method involves a cascade reaction starting with the oximation of diarylacetylenes with hydroxylamine to form an aryl benzyl (B1604629) ketone oxime. This intermediate then undergoes an oxime-assisted, rhodium(III)-catalyzed aryl C-H activation and subsequent annulation with another molecule of diarylacetylene to furnish the 1-benzylisoquinoline scaffold. nih.govfigshare.com

Another powerful strategy involves the use of tosylmethyl isocyanide (TosMIC) derivatives. acs.org A heterocyclization reaction between α-benzyl TosMIC derivatives and various electrophiles, mediated by a Lewis acid like diethylaluminum chloride (AlEt2Cl), allows for the synthesis of 1-substituted isoquinolines. acs.org This process is believed to proceed through a tandem mechanism involving an electrophilic aromatic substitution to form the isoquinoline ring, followed by the attack of the isocyanide on the electrophile. acs.org

Tandem reactions leveraging the Pictet-Spengler condensation are also prominent. beilstein-journals.orgmdpi.comacs.orgbeilstein-journals.org This reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a cornerstone of isoquinoline synthesis. oup.commdpi.comresearchgate.netmdpi.comnih.gov Modern variations have incorporated this classic transformation into tandem sequences. For instance, a cyclization/Pictet-Spengler reaction cascade has been developed using the nucleophilicity of tertiary enamides and the electrophilicity of the resulting acyliminium ion to construct complex polycyclic systems. beilstein-journals.org

Specific Synthetic Routes to 1-(4-Butylbenzyl)Isoquinoline and Related Benzylisoquinoline Analogs

A more direct approach involves the nucleophilic addition of a Grignard or organolithium reagent to an activated isoquinoline derivative. For example, isoquinoline can be activated with benzyl chloroformate, followed by the addition of a Grignard reagent to introduce the substituent at the C-1 position. sioc-journal.cn Subsequent aromatization, often achieved with a catalyst like palladium on carbon (Pd/C), yields the 1-substituted isoquinoline. sioc-journal.cn To synthesize this compound, the required Grignard reagent would be 4-butylbenzylmagnesium bromide.

Another established method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or polyphosphoric acid, followed by dehydrogenation to yield the isoquinoline. nih.govorgsyn.org For 1-benzylisoquinoline analogs, the starting material would be an N-acyl derivative of a phenylethylamine, where the acyl group corresponds to the desired benzyl substituent. This method, often assisted by microwave irradiation, allows for the production of libraries of substituted isoquinolines. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions also offer a powerful route. For instance, a modular approach can be employed where an enolate is arylated and then subjected to in situ functionalization and cyclization with an ammonium source to form the isoquinoline ring with a substituent at the C-4 position. acs.org While this exemplifies C-4 substitution, similar principles can be applied to target the C-1 position.

Derivatization and Functionalization Strategies for Structural Diversity

The isoquinoline scaffold is a versatile template that can be modified at various positions to generate a diverse library of compounds for biological screening and other applications. amerigoscientific.comnih.gov The reactivity of the isoquinoline ring is influenced by the nitrogen atom, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C-1 and C-3 positions. amerigoscientific.comrsc.orgshahucollegelatur.org.inuoanbar.edu.iqscribd.com

Introduction of Substituents at Core Positions (e.g., C-1, C-3, C-4, N-2)

C-1 Position: The C-1 position is the most common site for functionalization due to its susceptibility to nucleophilic attack. ethz.ch This can be achieved through methods like the Reissert reaction, addition of organometallic reagents (Grignard, organolithium) to N-acylisoquinolinium salts, and transition-metal-catalyzed cross-coupling reactions. orgsyn.orgsioc-journal.cngoogle.comresearchgate.net For instance, 1-arylisoquinolines can be synthesized in a one-pot reaction from aryl aldehydes and hydroxylamine, followed by acylation and cyclization. nih.gov

N-2 Position: The nitrogen atom of the isoquinoline ring is basic and readily undergoes alkylation or acylation to form quaternary isoquinolinium salts. scribd.comquimicaorganica.org These salts are often used as intermediates for further functionalization. For example, N-alkylation can be followed by a photochemical rearrangement to achieve meta-C-H (C-4) alkylation. rsc.orgchemrxiv.org

C-3 and C-4 Positions: While C-1 is the most reactive site for nucleophiles, functionalization at C-3 and C-4 is also possible. rsc.orguoanbar.edu.iq For instance, a direct 1,4-difunctionalization of isoquinoline has been achieved through a nucleophilic addition at the C-1 position followed by an electrophilic trapping at the C-4 position. researchgate.net A metal-free method for the C-4 alkylation of isoquinolines using vinyl ketones has also been reported. acs.org Functionalization at the C-3 position can sometimes be achieved through halogenation followed by nucleophilic substitution. shahucollegelatur.org.in

| Position | Reactivity | Common Reactions | Key Intermediates |

|---|---|---|---|

| C-1 | Highly susceptible to nucleophilic attack | Reissert reaction, Grignard/organolithium addition, Cross-coupling | Reissert compounds, N-acylisoquinolinium salts |

| N-2 | Basic and nucleophilic | Alkylation, Acylation | Quaternary isoquinolinium salts |

| C-3 | Susceptible to nucleophilic attack (less than C-1) | Halogenation followed by substitution | Halo-substituted isoquinolines |

| C-4 | Generally less reactive, can be functionalized via specific strategies | Electrophilic trapping, Radical reactions, Photochemical rearrangement | 1,2-Dihydroisoquinoline intermediates |

Stereoselective Synthesis of Chiral Isoquinoline Derivatives

The synthesis of enantiomerically pure isoquinoline derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. rsc.orgnih.gov Several strategies have been developed to achieve stereoselective synthesis, often employing chiral auxiliaries, chiral catalysts, or biocatalysis. rsc.orgnih.govjst.go.jpbenthamdirect.com

One approach involves the use of chiral auxiliaries derived from natural sources like amino acids or carbohydrates. nih.govjst.go.jpbenthamdirect.com These auxiliaries can be attached to the isoquinoline precursor to direct the stereochemical outcome of a key reaction, such as the addition of a nucleophile to the C-1 position. researchgate.netnih.govjst.go.jp For example, alanine (B10760859) derivatives have been used as chiral auxiliaries to synthesize chiral 1-substituted isoquinoline derivatives with high stereoselectivity. nih.govjst.go.jp After the desired stereocenter is established, the auxiliary can be removed.

Asymmetric catalysis offers a more atom-economical approach. acs.orgacs.orgacs.org For instance, the asymmetric Larock isoquinoline synthesis has been developed to produce axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivities using a palladium catalyst with a chiral phosphine (B1218219) ligand (Walphos). acs.org Asymmetric hydrogenation of enamides catalyzed by BINAP-ruthenium(II) complexes is another powerful method for producing chiral tetrahydroisoquinolines. acs.orgacs.org

Biocatalytic methods are also gaining prominence. rsc.org Enzymes like norcoclaurine synthase (NCS) can catalyze the Pictet-Spengler reaction stereoselectively to produce (S)-benzylisoquinolines. rsc.orgnih.gov Engineered variants of monoamine oxidase (MAO) have been used for the deracemization of 1-benzylisoquinoline derivatives, providing the desired enantiomer in high yield and excellent enantiomeric excess. rsc.org

| Strategy | Description | Example |

|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation. researchgate.netnih.govjst.go.jpbenthamdirect.com | Use of alanine derivatives to control the addition of nucleophiles to the C-1 position of isoquinoline. nih.govjst.go.jp |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. acs.orgacs.orgacs.org | Palladium/Walphos-catalyzed asymmetric Larock synthesis of axially chiral isoquinolines. acs.org |

| Biocatalysis | Enzymes are used to catalyze stereoselective reactions. rsc.orgnih.gov | Monoamine oxidase (MAO) catalyzed deracemization of 1-benzylisoquinolines. rsc.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 1 4 Butylbenzyl Isoquinoline

The exploration of the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) provides a systematic framework for understanding how the chemical structure of a molecule, such as 1-(4-Butylbenzyl)isoquinoline, influences its biological activity. These investigations are crucial in medicinal chemistry for the rational design and optimization of lead compounds.

Molecular Target Identification and Mechanistic Research

Enzyme Inhibition Studies

Research into the inhibitory effects of 1-(4-butylbenzyl)isoquinoline has been concentrated on several key enzymes, with the most significant findings related to the glycosylphosphatidylinositol (GPI) biosynthesis pathway.

Glycosylphosphatidylinositol (GPI) Biosynthesis Pathway Enzymes (e.g., GWT1)

This compound (BIQ) was the first molecule identified as an inhibitor of the Gwt1 enzyme, a critical component in the GPI biosynthesis pathway. drugbank.com This pathway is essential for anchoring a variety of proteins to the cell wall in fungi. drugbank.comnih.gov Gwt1, an inositol (B14025) acyltransferase, is responsible for the inositol acylation step early in the GPI anchor synthesis. drugbank.comnih.gov

The inhibition of Gwt1 by BIQ disrupts the maturation and stabilization of GPI-anchored proteins, leading to compromised cell wall integrity and severe fungal growth defects. drugbank.com Studies in Saccharomyces cerevisiae demonstrated that BIQ inhibits the cell wall localization of GPI-anchored mannoproteins. smolecule.com This inhibitory action was further confirmed by the observation that GWT1 knock-out cells exhibited phenotypes similar to those of wild-type cells treated with BIQ. smolecule.com Moreover, the discovery that a dosage-dependent suppression of BIQ-induced phenotypes could be achieved by cloning the GWT1 gene provided strong evidence that the GWT1 gene product is the primary target of the compound. smolecule.comnih.gov

The identification of BIQ as a GWT1 inhibitor has paved the way for the development of more potent antifungal agents. nih.govnih.gov For instance, BIQ served as the prototype for the creation of E1210 (manogepix), a compound with enhanced antifungal potency. drugbank.comnih.gov

Table 1: Research Findings on this compound and GWT1 Inhibition

| Research Aspect | Key Finding | Citation |

| Initial Discovery | This compound (BIQ) was the first compound identified to inhibit the Gwt1 enzyme. | drugbank.com |

| Mechanism of Action | BIQ inhibits Gwt1, an inositol acyltransferase, which is an early and essential step in the GPI biosynthesis pathway. | drugbank.comnih.gov |

| Primary Target | The GWT1 gene product is the primary target of BIQ. | smolecule.com |

| Phenotypic Effects | Inhibition of GWT1 by BIQ compromises fungal cell wall integrity and leads to severe growth defects. | drugbank.com |

| Prototypical Role | BIQ served as the prototype for the development of more potent GWT1 inhibitors like E1210 (manogepix). | nih.govnih.gov |

Topoisomerase-I

There is no available research specifically investigating the inhibition of Topoisomerase-I by this compound. Studies on Topoisomerase-I inhibitors have included other types of isoquinoline (B145761) derivatives, such as indenoisoquinolines, but not this compound itself.

Cyclooxygenase Enzymes

Scientific literature does not currently report any direct inhibitory activity of this compound on cyclooxygenase (COX) enzymes.

Phosphodiesterase (PDE4B)

There is no specific evidence in the current scientific literature to suggest that this compound acts as an inhibitor of Phosphodiesterase 4B (PDE4B). While isoquinolone derivatives have been reported as PDE4B inhibitors, research specifically on this compound is lacking. nih.gov

Monoamine Oxidase (MAO)

The direct inhibitory effect of this compound on Monoamine Oxidase (MAO) has not been specifically documented in published research. While various isoquinoline derivatives have been studied as MAO inhibitors, there is no data currently available for this compound. smolecule.com

Receptor Interaction and Modulation Research

Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation Investigations

There is no direct research in the provided search results investigating the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel by this compound. The study of TRPV1 modulation has been a focus for other compounds containing the isoquinoline moiety, which have been developed as potential antagonists for pain management. nih.govresearchgate.netnih.gov However, specific data on this compound's activity at the TRPV1 receptor is not available.

Mode of Action Elucidation at the Molecular Level

The molecular mode of action for this compound has been specifically elucidated in the context of its antifungal activity. It functions as a targeted inhibitor of the glycosylphosphatidylinositol (GPI) biosynthesis pathway in fungi. frontiersin.orgmdpi.com

The direct molecular target of this compound, often abbreviated as BIQ, is the enzyme Gwt1p. researchgate.netresearchgate.netnih.gov Gwt1p is an inositol acyltransferase located in the endoplasmic reticulum, which is essential for an early step in the synthesis of GPI anchors in fungi such as Saccharomyces cerevisiae and Candida albicans. mdpi.comnih.govnih.gov

The compound specifically inhibits the inositol acylation activity of Gwt1p. mdpi.comresearchgate.net This inhibition disrupts the subsequent attachment of GPI anchors to mannoproteins. researchgate.netgeneticsmr.org As a consequence, the proper assembly of the fungal cell wall is impaired, and the localization of these essential surface proteins is blocked. researchgate.netnih.govgeneticsmr.org This disruption of cell wall integrity and protein anchoring leads to significant defects in fungal growth and reduces the adherence of fungal cells to mammalian host cells. researchgate.netgeneticsmr.org The identification of this compound as an inhibitor of Gwt1 was a significant finding that led to further lead optimization studies and the development of more potent antifungal agents, such as manogepix. frontiersin.orgmdpi.com

Table 1: Summary of Molecular Action of this compound

| Feature | Description | References |

|---|---|---|

| Direct Molecular Target | Gwt1p (Inositol Acyltransferase) | researchgate.netresearchgate.netnih.gov |

| Biological Process Inhibited | Glycosylphosphatidylinositol (GPI) anchor biosynthesis | frontiersin.orgmdpi.com |

| Specific Mechanism | Inhibition of the inositol acylation step in the endoplasmic reticulum | mdpi.comresearchgate.netresearchgate.net |

| Cellular Consequence | Blocks localization of GPI-anchored mannoproteins to the cell wall | researchgate.netnih.govgeneticsmr.org |

| Organismal Effect | Impairs fungal cell wall integrity and reduces adherence to host cells | researchgate.netgeneticsmr.org |

Computational Chemistry and in Silico Research Methodologies

Density Functional Theory (DFT) Calculations for Electronic and Thermodynamic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It has been applied to isoquinoline (B145761) derivatives to elucidate their electronic and thermodynamic characteristics.

For instance, DFT calculations, often employing the B3LYP method, have been used to study the thermodynamic and electronic properties of related isoquinoline complexes. researchgate.net These studies can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical factor in determining the chemical reactivity and stability of a molecule. nih.gov

In studies of related substituted isoquinolines, DFT calculations have shown that the introduction of different functional groups can significantly influence the HOMO and LUMO energy levels. For example, electron-donating groups like alkyls tend to raise the HOMO energy level, while electron-withdrawing groups such as cyano (CN) groups can lower both the HOMO and LUMO levels. nih.gov These modifications directly impact the electronic and photophysical properties of the molecules.

Research on tert-butyl-substituted aromatic compounds has also utilized DFT to determine thermodynamic properties like ideal gas entropies, which show good agreement with experimental data. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Isoquinoline Derivative

| Property | Value | Reference |

| HOMO Energy | Varies with substitution | nih.gov |

| LUMO Energy | Varies with substitution | nih.gov |

| Energy Gap (Eg) | Dependent on substituents | nih.gov |

Note: Specific values for 1-(4-butylbenzyl)isoquinoline are not publicly available in the searched literature. The table reflects general findings for related derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein.

Docking studies on related isoquinoline derivatives have been performed to assess their binding affinity against various protein targets, including kinases. vulcanchem.com For example, in a study of 4-bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine, molecular docking suggested a binding affinity (ΔG) of -9.2 kcal/mol to the ATP pocket of ABL1 kinase. vulcanchem.com Such simulations help to identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site. ctu.edu.vn

The process often involves preparing the 3D structure of the target protein (receptor) and the ligand. sci-hub.se Software like AutoDock Vina is then used to predict the binding mode and estimate the binding energy. ctu.edu.vnsci-hub.se A lower binding energy generally indicates a more stable complex and potentially higher biological activity.

Pharmacophore Modeling and Virtual Screening for Ligand Identification

Pharmacophore modeling is a crucial component of drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. mdpi.com These models can then be used as 3D queries to search large chemical databases in a process called virtual screening, aiming to identify new molecules that are likely to be active. ctu.edu.vnnih.gov

This approach has been successfully applied to identify inhibitors for various biological targets. For isoquinoline and related heterocyclic structures, pharmacophore models can be developed based on known active compounds (ligand-based) or the structure of the target's binding site (structure-based). mdpi.com These models typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. dovepress.com

For example, pharmacophore-based virtual screening has been used to discover novel inhibitors for targets like the TRPV1 receptor, where isoquinoline derivatives were part of the initial dataset used to build the models. nih.gov Similarly, virtual screening has been employed to identify DOT1L inhibitors, where compounds with a 4-tert-butylphenyl tail group showed potent activity. nih.gov

Cheminformatics Approaches for Data Analysis and Prediction

Cheminformatics combines computational and informational techniques to a range of problems in the field of chemistry. These approaches are used to analyze large datasets of chemical compounds and predict their properties and activities. google.com

For isoquinoline derivatives, cheminformatics tools can be used for various purposes, including:

Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the chemical structure of compounds with their biological activity. By building a QSAR model, it's possible to predict the activity of new, untested compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: In silico tools can predict the pharmacokinetic and toxicological properties of compounds, helping to identify candidates with favorable drug-like properties early in the discovery process. dovepress.comresearchgate.net

Database searching and analysis: Cheminformatics allows for the efficient searching and analysis of large chemical databases like PubChem and ChEMBL to identify compounds with specific structural features or predicted properties. nih.govnih.gov

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a theoretical framework that allows for the analysis of the electron density of a molecule to characterize chemical bonding and intermolecular interactions. chemrxiv.org This method can be used to analyze the nature and strength of interactions, such as hydrogen bonds, within molecular systems. ijnc.ir

QTAIM analysis identifies bond critical points (BCPs) in the electron density, and the properties at these points, like the electron density itself (ρ(r)), can provide quantitative information about the strength and nature of the chemical bond. nih.gov While specific QTAIM studies on this compound were not found, this methodology is generally applicable to understand the intramolecular and intermolecular interactions that govern the structure and properties of such molecules.

Predictive Modeling of Biological Activities and Potency

Predictive modeling, often employing machine learning and deep learning algorithms, is used to forecast the biological activity and potency of chemical compounds. sci-hub.se These models are trained on datasets of known active and inactive compounds to learn the relationship between chemical structure and biological response. researchgate.net

For instance, predictive models have been developed to screen for compounds with potential activity against specific targets, such as the SARS-CoV-2 main protease. sci-hub.se These models can use various molecular fingerprints and descriptors to represent the chemical structures and predict properties like IC50 values. sci-hub.se

In the context of isoquinoline derivatives, which are known to possess a wide range of biological activities including antimicrobial and anticancer effects, predictive modeling can be a powerful tool to prioritize compounds for synthesis and experimental testing. mdpi.comnih.gov For example, a study on tetrahydroisoquinolines used such approaches in their evaluation as anti-breast cancer agents. nih.gov

Analytical Methodologies for Chemical Characterization and Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 1-(4-Butylbenzyl)isoquinoline from other components in a mixture and for its precise quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of isoquinoline (B145761) alkaloids. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general methods for related isoquinoline alkaloids can be adapted. These methods often utilize reversed-phase columns with a C18 stationary phase. shimadzu.com The mobile phase typically consists of a mixture of an aqueous buffer (like phosphoric acid in water) and an organic solvent such as acetonitrile (B52724), often in a gradient elution mode to achieve optimal separation. shimadzu.com Detection is commonly performed using a UV detector, as the isoquinoline ring system exhibits strong UV absorbance. brieflands.comnist.gov For instance, a study on other isoquinoline alkaloids used a mobile phase of Methanol-Water-Ammonia and UV detection at 298 nm. brieflands.com The enantiomeric separation of chiral isoquinolines has been achieved using chiral HPLC columns, which is relevant for compounds with potential stereoisomers. acs.orgwiley.com

Table 1: Illustrative HPLC Parameters for Isoquinoline Alkaloid Analysis

| Parameter | Example Condition |

|---|---|

| Column | Shim-pack Velox™ C18 (100 mm L. × 3.0 mm I.D., 2.7 μm) shimadzu.com |

| Mobile Phase | A: 0.085% Phosphoric acid in water, B: Acetonitrile shimadzu.com |

| Elution | Gradient shimadzu.com |

| Flow Rate | 1 mL/min shimadzu.com |

| Column Temp. | 60 °C shimadzu.com |

| Detection | UV-Vis (190-800 nm) shimadzu.com |

| Injection Vol. | 1 μL shimadzu.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of isoquinoline alkaloids like this compound, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. fxcsxb.com The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the fragmented ions. fxcsxb.com

A typical GC-MS method for related compounds involves a capillary column, such as a DB-5, and a temperature program to elute compounds of varying volatility. mdpi.com The injector temperature is set high enough to ensure complete vaporization without thermal degradation. mdpi.com Helium is commonly used as the carrier gas. mdpi.com The mass spectrometer is operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that can be used for identification by comparing it to spectral libraries. nih.gov GC-MS has been successfully used for the determination of quinoline (B57606) and isoquinoline in various matrices, demonstrating good linearity, recovery, and low limits of detection. fxcsxb.com

Table 2: Representative GC-MS Parameters for Isoquinoline Analysis

| Parameter | Example Condition |

|---|---|

| Column | DB-5 (30 m × 0.25 mm × 0.25 μm) mdpi.com |

| Injector Temp. | 280 °C mdpi.com |

| Carrier Gas | Helium at 1.0 mL/min acs.org |

| Oven Program | Initial temp 40°C, ramped to 250°C acs.org |

| MS Detector | Ion Trap or Quadrupole nih.govacs.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

Ultra-High Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) offers higher resolution, shorter analysis times, and greater sensitivity compared to conventional HPLC-MS. google.com This technique is particularly useful for analyzing complex samples containing trace amounts of this compound. The use of sub-2-micron particle columns in UHPLC allows for more efficient separations. nih.gov

In UHPLC-MS/MS, after separation on the UHPLC column, the analyte is ionized, typically using electrospray ionization (ESI), and then subjected to multiple stages of mass analysis. researchgate.net This allows for highly selective and sensitive quantification. For example, in the analysis of other complex molecules, a Kinetex C18 column was used with a gradient of acetonitrile and water containing formic acid. google.com The tandem mass spectrometer can be operated in selected reaction monitoring (SRM) mode for quantitative analysis, providing low limits of quantification. science.gov This method has been applied to the analysis of various alkaloids in complex matrices, demonstrating its power and versatility. researchgate.net

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, X-ray Diffraction) in Structural Elucidationvscht.cz

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. rsc.org ¹H NMR spectra would show characteristic signals for the aromatic protons on both the isoquinoline and benzyl (B1604629) rings, as well as signals for the butyl group's aliphatic protons. chemrxiv.org ¹³C NMR would provide information on the number and type of carbon atoms present. chemrxiv.org While specific NMR data for this compound is not readily available in the provided search results, general chemical shift regions for isoquinoline and substituted benzyl groups are well-established. rsc.orgchemrxiv.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic butyl chain (below 3000 cm⁻¹). vscht.czlibretexts.org C=C and C=N stretching vibrations from the isoquinoline ring would also be present in the 1650-1450 cm⁻¹ region. vscht.cz

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isoquinoline core is a strong chromophore, and its UV-Vis spectrum is expected to show distinct absorption maxima. nist.gov The specific wavelengths of maximum absorbance (λmax) can be influenced by the substitution pattern. For the parent isoquinoline, characteristic absorption bands are observed in the UV region. nist.gov

X-ray Diffraction : For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique would unambiguously confirm the structure of this compound if a suitable crystal can be obtained.

Advanced Sample Preparation and Extraction Techniques for Research Purposesshimadzu.comgoogle.com

Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with complex matrices. The goal is to isolate and concentrate this compound while removing interfering substances.

Liquid-Liquid Extraction (LLE) : This is a classic technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For basic compounds like isoquinoline alkaloids, the pH of the aqueous phase can be adjusted to control the compound's charge state and thus its partitioning behavior. brieflands.com For example, extraction into an organic solvent like chloroform (B151607) from an alkaline aqueous solution is a common strategy. brieflands.com

Solid-Phase Extraction (SPE) : SPE is a more modern and efficient technique for sample cleanup and concentration. It involves passing a liquid sample through a solid sorbent material that retains the analyte or the impurities. For isoquinoline alkaloids, various sorbents can be used, including reversed-phase materials (like C18) or ion-exchange resins. researchgate.net

Ultrasonic Extraction : This method uses high-frequency sound waves to facilitate the extraction of analytes from solid samples into a solvent. It has been used for the extraction of quinoline and isoquinoline from textile samples using ethyl acetate (B1210297) as the solvent. fxcsxb.com

Advanced and Green Extraction Techniques : More recent research has focused on developing more environmentally friendly and efficient extraction methods. These include chitosan-assisted liquid-solid extraction, which avoids the use of large volumes of volatile organic solvents. nih.gov Another innovative approach is the use of volatile natural deep eutectic solvents (VNADESs) for the green extraction of isoquinoline alkaloids from plant materials. mdpi.com Emulsion liquid membrane extraction (ELME) has also been developed for the simultaneous identification and determination of isoquinoline alkaloids. elsevier.es

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Chloroform |

| Ethyl acetate |

| Helium |

| Isoquinoline |

| Methanol |

| Phosphoric acid |

Applications in Drug Discovery Research and Lead Compound Optimization

Isoquinoline (B145761) Scaffolds as Privileged Structures for Lead Compound Identification

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. acs.org The isoquinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a quintessential example of such a structure. acs.orgsemanticscholar.org This structural motif is present in a vast number of natural products, particularly alkaloids, and synthetic molecules that display potent biological effects, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. semanticscholar.orgrsc.org

The versatility of the isoquinoline core makes it a valuable template in the design of compound libraries for screening against new therapeutic targets. acs.orgresearchoutreach.org Its ability to be readily functionalized at various positions allows for the systematic modification of its physicochemical properties, enabling chemists to fine-tune its interaction with specific biological receptors or enzymes. semanticscholar.orgresearchoutreach.org

1-(4-Butylbenzyl)isoquinoline (BIQ) emerged from this paradigm as a key "hit" compound. nih.govasm.org Discovered through a yeast cell-based screening procedure, its identification underscored the power of screening isoquinoline-based libraries to uncover novel biological activity. nih.gov BIQ's specific inhibitory action on fungal cell wall assembly marked it as a significant lead compound, validating the isoquinoline scaffold as a privileged structure for identifying starting points in antifungal drug discovery. nih.govasm.orgnih.gov

Rational Design of Novel Inhibitors and Modulators

The discovery of this compound's (BIQ) antifungal properties was not an endpoint but rather the beginning of a rational drug design campaign. nih.govasm.org Rational design is a strategy that leverages the understanding of a biological target and the structure of a lead compound to create more potent and selective inhibitors. BIQ served as the initial hit structure, providing a foundational blueprint for optimization. nih.govfrontiersin.org

Researchers at Eisai Co., Ltd. initiated exploratory syntheses, creating numerous derivatives of BIQ with the explicit goal of enhancing its antifungal activity. nih.govasm.org This process, a form of lead optimization, involves systematically altering the lead compound's structure to improve its efficacy, selectivity, and pharmacokinetic properties. The development of Manogepix (initially known as E1210 and later APX001A) is a direct outcome of these efforts, originating from the BIQ scaffold. nih.govfrontiersin.orgfrontiersin.org This progression from the initial hit (BIQ) to a clinical candidate (Manogepix) exemplifies a successful rational design and lead optimization strategy. nih.govfrontiersin.org

Pre-clinical Research on Potential Therapeutic Areas

The most significant research focus for this compound (BIQ) has been in the field of mycology. BIQ was identified as a novel inhibitor of fungal cell wall assembly. nih.gov Its mechanism of action is the inhibition of the Gwt1 enzyme, an acyltransferase involved in the early stages of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway in fungi. nih.govasm.orgnih.gov GPI-anchored proteins are crucial for the integrity of the fungal cell wall and are required for the adhesion of pathogenic fungi, like Candida albicans, to host cells. nih.govgeneticsmr.org

By inhibiting Gwt1, BIQ disrupts the localization of these essential proteins to the cell surface, leading to inhibited fungal growth and reduced adherence of C. albicans to epithelial cells. nih.govgeneticsmr.org This novel mechanism of action made BIQ and its derivatives particularly promising, as they target a different pathway than existing antifungal classes like azoles and echinocandins. nih.govfrontiersin.org The lead optimization studies that began with BIQ led to the development of Manogepix, a compound with significantly enhanced, broad-spectrum antifungal potency against various species including Candida, Aspergillus, and Fusarium. nih.govfrontiersin.orgfrontiersin.org

Table 1: In Vitro Antifungal Activity of E1210 (a BIQ-derived compound) Compared to Standard Drugs

| Fungal Strain | E1210 MIC (μg/ml) | Voriconazole MIC (μg/ml) | Caspofungin MIC (μg/ml) | Amphotericin B MIC (μg/ml) | Fluconazole MIC (μg/ml) |

| C. albicans IFM49971 | 0.004 | 0.004 | 0.016 | 0.125 | 0.25 |

| C. albicans IFM49738 (Azole-resistant) | 0.008 | 0.008 | 0.031 | 0.125 | >64 |

Data sourced from a 2011 study on the efficacy of E1210. nih.gov This table showcases the high potency of the optimized compound derived from the original BIQ scaffold.

While this compound itself is primarily cited for its antifungal activity, the isoquinoline scaffold it contains is a well-established and highly valued framework in anticancer drug discovery. semanticscholar.orgnih.govresearchgate.net Numerous derivatives of isoquinoline have demonstrated significant cytotoxicity against a range of cancer cell lines. nih.govxiahepublishing.com

For instance, research on thienoisoquinoline derivatives has identified compounds with submicromolar IC₅₀ values against lung cancer (A549), HeLa, HCT-116, and MDA-MB-231 cell lines. nih.gov The mechanism for one lead thienoisoquinoline compound was found to be the disruption of microtubules by binding to the colchicine (B1669291) site, leading to mitotic arrest in cancer cells. nih.gov Another family of isoquinoline alkaloids, the lamellarins, possess a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold and exhibit potent antitumor activity, with some members showing IC₅₀ values in the sub-nanomolar range. rsc.org Natural isoquinoline alkaloids like berberine (B55584) have also been extensively studied for their ability to induce apoptosis and inhibit proliferation in various cancer cells, including those of the lung, colon, and prostate. xiahepublishing.comnih.gov This body of research highlights the broad potential of the isoquinoline core structure as a template for developing novel anticancer agents.

Table 2: Examples of Anticancer Activity in Isoquinoline Derivatives

| Compound Class | Cancer Cell Line(s) | Reported Activity/Mechanism |

| Thienoisoquinolines | A549 (Lung) | Submicromolar IC₅₀ values; microtubule disruption. nih.gov |

| Lamellarins | Lung, breast, liver, blood | Sub-nanomolar to micromolar IC₅₀ values. rsc.org |

| Berberine | Colon, Prostate, Lung | Induces apoptosis, inhibits proliferation. xiahepublishing.comnih.gov |

| 5-Aryl-2,3-dihydroimidazo[2,1-a]isoquinolines | Various tumor cell lines | Good cytotoxicity. acs.org |

The versatility of the isoquinoline scaffold extends to a wide spectrum of antimicrobial applications beyond antifungals. semanticscholar.org Although this compound is not primarily noted for these activities, other modified isoquinolines have shown significant promise.

In antibacterial research , new classes of alkynyl isoquinolines have demonstrated strong bactericidal activity against numerous Gram-positive bacteria, including clinically important drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.com Some of these compounds were also effective at reducing the MRSA load within macrophages. mdpi.com Other research has evaluated different isoquinoline derivatives against Pseudomonas aeruginosa, finding that they can down-regulate the expression of important virulence factors. internationalscholarsjournals.com

In antiviral research , a study evaluating 33 different isoquinoline alkaloids found that while they had no notable antibacterial effect, they did exhibit selective inhibitory activity against the Parainfluenza virus (PI-3), an RNA virus. nih.gov

The broad biological activity of the isoquinoline class of compounds makes it a continuously explored scaffold for developing new agents to combat various infectious diseases. semanticscholar.orgnih.gov

Anticancer Research

Development of Structure-Based and Ligand-Based Optimization Strategies

The evolution from this compound (BIQ) to the clinical candidate Manogepix is a textbook example of a successful ligand-based drug design and optimization strategy. asm.orgnih.gov In this approach, the identified active compound (the "ligand," BIQ) serves as the starting point. Medicinal chemists then perform systematic structural modifications to understand the structure-activity relationship (SAR), which describes how different chemical groups on the scaffold affect biological activity. nih.gov

The initial discovery of BIQ's antifungal activity was followed by the synthesis of many analogs to enhance its potency. nih.govasm.org This ligand-based approach, sometimes referred to as a "fragment merging by design" strategy when combining features from different active fragments, allows for rapid optimization without necessarily knowing the three-dimensional crystal structure of the target enzyme. researchoutreach.org By modifying BIQ's structure, researchers were able to significantly improve its inhibitory action on the Gwt1 enzyme, leading to a new class of antifungal agents. nih.govfrontiersin.org

Structure-based design, which relies on the 3D structure of the target protein to guide the design of more effective inhibitors, is another powerful strategy often used for optimizing compounds like isoquinolines. researchgate.netnih.gov While the initial optimization of BIQ was primarily ligand-based, the identification of Gwt1 as the target opened the door for future structure-based approaches to design next-generation inhibitors with even greater specificity and potency. nih.gov

The compound this compound has served as a significant starting point in the field of antifungal drug discovery. Its identification as a "hit" compound initiated a successful lead optimization program that has yielded promising new therapeutic candidates.

Through a yeast cell-based screening process, this compound, also referred to as BIQ, was discovered to inhibit the proper localization of cell wall glycosylphosphatidylinositol (GPI)-anchored mannoproteins in the model organism Saccharomyces cerevisiae. nih.gov This discovery was pivotal, as GPI-anchored proteins are crucial for the adhesion of pathogenic fungi, like Candida albicans, to host epithelial cells, a critical step in establishing an infection. nih.gov Further studies demonstrated that treating C. albicans with BIQ led to a notable reduction in its ability to adhere to a monolayer of rat intestine epithelial cells. nih.gov

The mechanism of action was traced to a previously uncharacterized gene, YJL091c, which was subsequently named GWT1. nih.gov Research indicated that the protein product of the GWT1 gene is the primary molecular target of this compound. nih.gov This was substantiated by findings that GWT1 knockout cells exhibited similar phenotypes to wild-type cells treated with the compound. nih.gov The Gwt1 enzyme is responsible for catalyzing inositol (B14025) acylation, an essential early step in the biosynthetic pathway of the GPI-anchor. nih.gov

The identification of this compound as a hit structure with a novel mechanism of action made it an ideal candidate for lead optimization. nih.govsubharti.orgbioagilytix.com The goal of lead optimization is to chemically modify a compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing potential toxicity. subharti.orgbioagilytix.com In the case of BIQ, lead optimization studies were undertaken to improve its potency and other pharmacological characteristics. nih.gov These efforts led directly to the development of manogepix, a first-in-class antifungal agent that is significantly more potent and has advanced into clinical development. nih.govresearchgate.net Manogepix, and its corresponding prodrug fosmanogepix, function by inhibiting the same Gwt1 protein target identified through the initial research on this compound. nih.govresearchgate.net

Table 1: Research Findings on this compound (BIQ) in Antifungal Research

| Finding | Organism(s) Studied | Implication in Drug Discovery | Reference |

| Inhibits cell wall localization of GPI-anchored mannoproteins. | Saccharomyces cerevisiae | Identification of a novel mechanism of action for antifungal agents. | nih.gov |

| Reduces adherence to rat intestine epithelial cells. | Candida albicans | Demonstrates potential as a therapeutic to prevent the establishment of fungal infections. | nih.gov |

| Identified Gwt1 (gene YJL091c) as the primary molecular target. | Saccharomyces cerevisiae | Provides a specific, validated target for structure-based drug design and lead optimization. | nih.gov |

| Served as the hit/lead compound for the development of manogepix. | N/A | A successful example of a lead optimization program, transforming a screening hit into a clinical candidate. | nih.gov |

Future Perspectives in Isoquinoline-Based Chemical Biology Research

The success story of this compound in generating a new class of antifungal agents highlights the broader potential of the isoquinoline scaffold in chemical biology and medicinal chemistry. numberanalytics.com The future of research in this area is promising, with several key directions emerging. numberanalytics.comnumberanalytics.com

One of the most immediate prospects is the continued exploration of the Gwt1 enzyme as a therapeutic target. The validation of this target through the discovery of BIQ and the subsequent development of manogepix opens the door for designing and synthesizing new isoquinoline-based compounds, or other chemical scaffolds, with potentially improved potency, a broader spectrum of activity against different fungal pathogens, or an optimized safety profile. nih.gov

Beyond antifungal applications, the isoquinoline core structure is a well-established "privileged scaffold" in drug discovery, found in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.govrsc.orgamerigoscientific.com Future research will likely focus on designing and synthesizing novel isoquinoline libraries to screen against a wide array of biological targets. numberanalytics.comresearchoutreach.org The development of innovative synthetic methodologies will be crucial to this effort, aiming for more sustainable, cost-effective, and efficient ways to create structural diversity. numberanalytics.com

Furthermore, the intersection of isoquinoline chemistry with modern biological and technological tools presents exciting new frontiers. Isoquinoline-based compounds could be developed as chemical probes to study complex biological pathways, providing deeper insights into disease mechanisms. There is also growing interest in the application of isoquinoline-based materials in emerging technologies, such as the development of flexible electronics and energy harvesting devices, indicating a diversification of the utility of this versatile chemical structure beyond medicine. numberanalytics.comnumberanalytics.com As research progresses, isoquinolines are expected to remain a significant and fruitful area for discovery in both pharmaceutical and materials science. numberanalytics.com

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Butylbenzyl)Isoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step processes, such as Friedel-Crafts alkylation or nucleophilic substitution, with critical control of temperature (60–120°C), solvent polarity (e.g., dichloromethane or DMF), and catalysts (e.g., Lewis acids like AlCl₃). For example, analogous isoquinoline derivatives require sequential benzylation and cyclization steps, with yields optimized by inert atmospheres (N₂/Ar) to prevent oxidation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- Methodological Answer : Combine spectroscopic methods:

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., butylbenzyl group integration at δ 0.8–1.5 ppm for CH₂/CH₃ groups).

- HPLC-MS (reverse-phase C18 columns, acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts.

- FT-IR for functional group validation (e.g., C=N stretching at ~1600 cm⁻¹). Cross-referencing with computational data (e.g., PubChem spectral libraries) enhances reliability .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Start with in vitro cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7) and antimicrobial testing (MIC assays against Gram+/Gram– bacteria). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical. For receptor-binding studies, use fluorescence polarization or SPR to quantify interactions with targets like kinases or GPCRs .

Advanced Research Questions

Q. How can structural modifications to this compound improve its pharmacokinetic properties while retaining bioactivity?

- Methodological Answer :

- Lipophilicity adjustment : Replace the butyl group with shorter alkyl chains (methyl, ethyl) or introduce polar substituents (e.g., -OH, -COOH) to enhance solubility.

- Metabolic stability : Deuterate labile C-H bonds or incorporate fluorine atoms to slow hepatic metabolism.

- SAR studies : Systematically vary substituents on the benzyl and isoquinoline moieties, then correlate changes with ADME data (e.g., LogP, plasma protein binding) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Reproducibility checks : Standardize assay protocols (e.g., cell culture conditions, incubation times).

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA, Cohen’s d) to identify outliers.

- Mechanistic validation : Use knock-out models (CRISPR/Cas9) or isoform-specific inhibitors to confirm target specificity. Contradictions may arise from off-target effects or assay interference (e.g., compound aggregation) .

Q. What computational strategies predict the binding modes of this compound with enzymatic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cytochrome P450 or topoisomerase II).

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and conformational changes.

- QSAR models : Train algorithms (e.g., Random Forest, ANN) on datasets linking structural descriptors (e.g., Hammett constants) to IC₅₀ values .

Q. What experimental designs are optimal for studying the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Photodegradation studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents, monitor via LC-MS.

- Hydrolysis assays : Test stability at varying pH (1–13) and temperatures (25–60°C).

- Ecotoxicology : Use OECD guidelines (e.g., Test No. 301 for ready biodegradability) and model bioaccumulation potential with EPI Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。